molecular formula C9H11N3OS3 B12717965 Acetamide, 2-((4-cyano-5-(propylthio)-3-isothiazolyl)thio)- CAS No. 135489-13-3

Acetamide, 2-((4-cyano-5-(propylthio)-3-isothiazolyl)thio)-

Cat. No.: B12717965
CAS No.: 135489-13-3
M. Wt: 273.4 g/mol
InChI Key: UCHYSFXLQCFNOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, 2-((4-cyano-5-(propylthio)-3-isothiazolyl)thio)- is a complex organic compound with a unique structure that includes an isothiazole ring, a cyano group, and a propylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-((4-cyano-5-(propylthio)-3-isothiazolyl)thio)- typically involves multiple steps, starting with the formation of the isothiazole ring. One common method involves the cyclization of a suitable precursor, such as a thioamide, with a nitrile under acidic conditions. The propylthio group can be introduced through a nucleophilic substitution reaction, where a propylthiol reacts with an appropriate leaving group on the isothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-((4-cyano-5-(propylthio)-3-isothiazolyl)thio)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Acetamide, 2-((4-cyano-5-(propylthio)-3-isothiazolyl)thio)- has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive agent, with applications in studying enzyme interactions and cellular processes.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Acetamide, 2-((4-cyano-5-(propylthio)-3-isothiazolyl)thio)- involves its interaction with specific molecular targets. The isothiazole ring and cyano group can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The propylthio group may enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, 2-((4-cyano-5-(methylthio)-3-isothiazolyl)thio)-
  • Acetamide, 2-((4-cyano-5-(ethylthio)-3-isothiazolyl)thio)-
  • Acetamide, 2-((4-cyano-5-(butylthio)-3-isothiazolyl)thio)-

Uniqueness

Acetamide, 2-((4-cyano-5-(propylthio)-3-isothiazolyl)thio)- is unique due to its specific combination of functional groups and substituents The propylthio group provides distinct chemical and physical properties compared to its analogs with different alkylthio groups

Properties

CAS No.

135489-13-3

Molecular Formula

C9H11N3OS3

Molecular Weight

273.4 g/mol

IUPAC Name

2-[(4-cyano-5-propylsulfanyl-1,2-thiazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C9H11N3OS3/c1-2-3-14-9-6(4-10)8(12-16-9)15-5-7(11)13/h2-3,5H2,1H3,(H2,11,13)

InChI Key

UCHYSFXLQCFNOP-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(C(=NS1)SCC(=O)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.